molecular formula C14H13NO B1392213 5-(3-Methylbenzoyl)-2-methylpyridine CAS No. 1187166-80-8

5-(3-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1392213
CAS No.: 1187166-80-8
M. Wt: 211.26 g/mol
InChI Key: WWJVJFOCXDJZQH-UHFFFAOYSA-N
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Description

5-(3-Methylbenzoyl)-2-methylpyridine is a pyridine derivative with a methyl group at the 2-position of the pyridine ring and a 3-methyl-substituted benzoyl group at the 5-position. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.27 g/mol (CAS: Not explicitly provided; catalog number 107980) . This compound is structurally characterized by the interplay of steric and electronic effects due to the positions of its substituents. The 3-methylbenzoyl moiety introduces meta-substitution on the aromatic ring, influencing polarity and intermolecular interactions, while the 2-methylpyridine backbone contributes to coordination chemistry and solubility properties .

Properties

IUPAC Name

(3-methylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJVJFOCXDJZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

    Acylation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the aromatic pyridine ring, it can participate in electrophilic substitution reactions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution:

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

5-(3-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The most direct analogues of 5-(3-Methylbenzoyl)-2-methylpyridine are its positional isomers, which differ in the substitution patterns of the benzoyl or pyridine groups (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound C₁₄H₁₃NO 211.27 Pyridine: 2-CH₃; Benzoyl: 5-(3-CH₃)
5-(4-Methylbenzoyl)-2-methylpyridine C₁₄H₁₃NO 211.27 Pyridine: 2-CH₃; Benzoyl: 5-(4-CH₃)
4-(2-Methylbenzoyl)-2-methylpyridine C₁₄H₁₃NO 211.27 Pyridine: 2-CH₃; Benzoyl: 4-(2-CH₃)

Key Observations :

  • Electronic Effects: The meta-methyl group on the benzoyl ring (3-methyl) in the parent compound creates a steric hindrance distinct from the para-methyl (4-methyl) isomer.
  • Coordination Chemistry: The 2-methyl group on pyridine in all three isomers may influence metal-binding preferences. For example, 2-methylpyridine derivatives are known to form stable complexes with transition metals like MoCl₅, where the methyl group’s position modulates coordination geometry and catalytic activity .

Physical and Chemical Properties

  • Solubility and Boiling Points : Alkylpyridines like 2-methylpyridine (boiling point: ~129°C) are less polar than pyridine itself, but the addition of a benzoyl group introduces significant hydrophobicity. The position of the benzoyl methyl group (3- vs. 4-) may subtly alter melting points and solubility in organic solvents .
  • Chromatographic Behavior : In gas chromatography, C₁–C₃ pyridines (e.g., 2-methylpyridine) exhibit distinct retention times. For this compound, the bulky benzoyl group would significantly increase retention compared to simpler alkylpyridines .

Biological Activity

5-(3-Methylbenzoyl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group and a benzoyl moiety. This structural arrangement contributes to its unique chemical reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Research indicates that this compound shows potential in inhibiting viral replication.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in various models.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can lead to changes in signal transduction pathways, affecting cell proliferation and survival.

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast and colon cancer cells .
  • Anti-inflammatory Effects :
    • In an animal model of inflammation, administration of the compound resulted in reduced edema and cytokine levels, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Cells/OrganismsReference
AntiviralModerateVarious viral strains
Anti-inflammatoryHighMurine models
AnticancerHighBreast, colon cancer cells

Synthesis and Applications

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its applications extend beyond medicinal chemistry into materials science, where it is explored for use in organic semiconductors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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